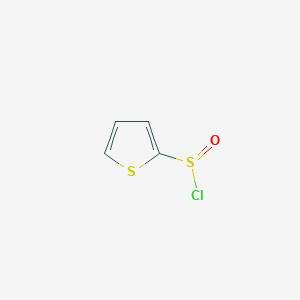
Thiophene-2-sulfinic Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-sulfinic Chloride is a chemical compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic Chloride can be synthesized through the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the product.
化学反应分析
Types of Reactions: Thiophene-2-sulfinic Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as anilines and methanol are commonly employed.
Major Products:
Oxidation: Thiophene-2-sulfonic acid.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds.
科学研究应用
Thiophene-2-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of Thiophene-2-sulfinic Chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new compounds. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, facilitating various chemical transformations.
相似化合物的比较
- Thiophene-2-sulfonic acid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonamide
Comparison: Thiophene-2-sulfinic Chloride is unique due to its sulfinic chloride functional group, which imparts distinct reactivity compared to sulfonic acids and sulfonamides. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations.
生物活性
Thiophene-2-sulfinic chloride, a compound characterized by its thiophene ring structure and sulfinic chloride functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 16629-19-9 |
| Molecular Formula | C4H3ClO2S2 |
| Molecular Weight | 182.64 g/mol |
| Melting Point | 29°C to 31°C |
| Boiling Point | 80°C to 81°C (1 mmHg) |
| Solubility | Reacts with water |
This compound is known for its electrophilic nature due to the sulfonyl chloride group, which allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially leading to significant biological effects .
The primary mechanism of action for this compound involves its reactivity with nucleophiles. The sulfonyl chloride group can inhibit enzyme activity or modify protein functions through covalent bonding. This reactivity is crucial in drug development, particularly in creating compounds that target specific biological pathways .
Biological Activities
Antimicrobial Activity:
Thiophene derivatives, including this compound, have shown effectiveness against various bacterial strains. Research indicates that these compounds can inhibit the growth of pathogens, making them potential candidates for antibiotic development.
Anti-inflammatory Properties:
Studies have suggested that thiophene derivatives possess anti-inflammatory properties. These compounds may inhibit inflammatory mediators, contributing to their therapeutic potential in treating conditions characterized by inflammation .
Antioxidant Activity:
Recent investigations have highlighted the antioxidant capabilities of thiophene-based compounds. For instance, certain derivatives have demonstrated higher antioxidant activity compared to well-known antioxidants like quercetin .
Case Studies and Research Findings
-
Inhibition of Enzyme Activity:
A study demonstrated that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition was attributed to the compound's ability to form covalent bonds with enzyme active sites, thereby altering their functionality . -
Development of Antiproliferative Agents:
Research has focused on synthesizing derivatives of this compound that exhibit antiproliferative effects against cancer cells. Compounds derived from this structure have shown promise in inhibiting cell proliferation, suggesting potential applications in cancer therapy . -
Synthesis of Novel Compounds:
This compound has been utilized as a reagent in the synthesis of various biologically active sulfonamides. These reactions underscore the compound's versatility in organic synthesis and its importance in developing new pharmaceuticals .
Data Table: Biological Activity Overview
属性
分子式 |
C4H3ClOS2 |
|---|---|
分子量 |
166.7 g/mol |
IUPAC 名称 |
thiophene-2-sulfinyl chloride |
InChI |
InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |
InChI 键 |
YKUAYVSBTCUMEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)S(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















